molecular formula C18H18N2O3 B2408824 N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide CAS No. 1797806-84-8

N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide

Cat. No.: B2408824
CAS No.: 1797806-84-8
M. Wt: 310.353
InChI Key: LEUHEBQUFOVDSL-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide is a complex organic compound with the molecular formula C22H18N2O2. This compound is known for its unique structure, which includes a cyano group, methoxy groups, and a phenylacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, triethylamine can be used as a basic catalyst in condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-cyanoacetamides and N-aryl cyanoacetamides, which share structural features and chemical properties .

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-11-7-6-10-14(16)15(12-19)20-18(21)17(23-2)13-8-4-3-5-9-13/h3-11,15,17H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUHEBQUFOVDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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